Tert-butyl 4-benzoylpiperazine-1-carboxylate

Synthetic methodology Peptide coupling Process chemistry

Multistep synthesis often fails due to cross-reactivity in unprotected piperazines or unreliable acylation yields. This dual-protected intermediate solves both issues. - **99% yield** via EDC/DMAP coupling - cost-effective for multi-kg campaigns. - **Orthogonal Boc/benzoyl** groups enable selective deprotection without chromatography. - **95-98% purity** ensures reproducible SAR data for HIV & CNS pharmacophores.

Molecular Formula C16H22N2O3
Molecular Weight 290.363
CAS No. 77278-38-7
Cat. No. B2972096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-benzoylpiperazine-1-carboxylate
CAS77278-38-7
Molecular FormulaC16H22N2O3
Molecular Weight290.363
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-11-9-17(10-12-18)14(19)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3
InChIKeyYOZLBJXUJHNUOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-Benzoylpiperazine-1-Carboxylate: Chemical Identity and Procurement Specifications


tert-Butyl 4-benzoylpiperazine-1-carboxylate (CAS 77278-38-7), also known as N-Benzoyl-N'-Boc piperazine, is a piperazine derivative with the molecular formula C₁₆H₂₂N₂O₃ and a molecular weight of 290.36 g/mol . This compound serves primarily as a protected synthetic intermediate in medicinal chemistry, combining a benzoyl group at one piperazine nitrogen and a tert-butyloxycarbonyl (Boc) protecting group at the other . The dual functionality enables orthogonal protection strategies essential for constructing complex pharmacophores, particularly in central nervous system (CNS) drug discovery and antiviral agent development [1].

Orthogonal Boc/benzoyl protection for sequential deprotection without cross-reactivity
Designed for constructing complex pharmacophores in CNS drug discovery
Patent-cited intermediate in antiviral indoleoxoacetic piperazine development

tert-Butyl 4-Benzoylpiperazine-1-Carboxylate: Why Generic Substitution Fails


Generic substitution of tert-butyl 4-benzoylpiperazine-1-carboxylate with other N-Boc or N-benzoyl piperazines is invalid due to orthogonal protection requirements and regiospecific reactivity . Unlike simple N-Boc-piperazine (CAS 57260-71-6), which lacks the benzoyl group, or 1-benzoylpiperazine (CAS 13754-38-6), which lacks the Boc protecting group, this compound provides both a protected secondary amine (Boc) and an amide (benzoyl) in a single building block [1]. The presence of both functionalities in a defined 1,4-substitution pattern allows for sequential deprotection and coupling without cross-reactivity, a critical advantage in multistep syntheses . Furthermore, the synthetic route to this compound achieves a 99% yield using EDC/DMAP-mediated coupling, whereas alternative routes employing benzoyl chloride with N-Boc-piperazine typically yield lower and more variable results due to competing hydrolysis and over-acylation .

Single-protection analogs lack orthogonal reactivity

N-Boc-piperazine or 1-benzoylpiperazine cannot provide sequential, selective deprotection required for complex multi-step routes.

Regioisomer impurities from non-specific substitution

Alternative substitution patterns may introduce regioisomer byproducts, complicating purification and reducing yield consistency.

Alternative synthetic routes deliver lower yields

Benzoyl chloride coupling with N-Boc-piperazine yields 70-85% (literature range), compared to 99% via EDC/DMAP, increasing material cost and burden.

tert-Butyl 4-Benzoylpiperazine-1-Carboxylate: Quantitative Differentiation from Closest Analogs


EDC/DMAP Coupling Yield Advantage

The EDC/DMAP-mediated coupling of benzoic acid with tert-butyl 1-piperazinecarboxylate yields 99% of N-Benzoyl-N'-Boc piperazine, compared to typical yields of 70-85% for alternative routes using benzoyl chloride or other acylating agents . The high yield is attributed to the mild, non-hydrolytic conditions that minimize Boc group cleavage and piperazine over-acylation .

Synthetic Yield
Reported
99% yield (EDC/DMAP) vs. 70-85% (benzoyl chloride route)
Supports scalable procurement with reduced purification burden.
Data to verify; vendor-reported coupling conditions.
Synthetic methodology Peptide coupling Process chemistry

Commercial Purity Benchmarking

Commercially available tert-butyl 4-benzoylpiperazine-1-carboxylate is supplied at 95-98% purity with comprehensive analytical certification including ¹H NMR, HPLC, and GC . This purity specification exceeds the typical 90-93% purity range reported for many custom-synthesized N-protected piperazine intermediates .

Purity Specification
Reported
95-98% (HPLC) vs. typical 90-93% for custom piperazine intermediates
Higher purity may reduce synthetic failures in multi-step routes.
Batch-specific analytical certificates should be reviewed.
Quality control Analytical chemistry Procurement specification

Patented Utility in CNS and Antiviral Drug Scaffolds

This compound is explicitly cited as a key intermediate in U.S. Patent 6,573,262 (Bristol-Myers Squibb) for the synthesis of indoleoxoacetic piperazine derivatives with anti-HIV activity [1]. In contrast, simpler N-Boc-piperazine or 1-benzoylpiperazine analogs appear primarily as generic building blocks without demonstrated integration into advanced pharmaceutical compositions .

Patent Citation
Class-level
Explicitly cited intermediate in U.S. patent 6,573,262 for anti-HIV indoleoxoacetic piperazine derivatives.
Patent context supports research relevance for antiviral SAR programs.
Class-level inference; individual project fit may vary.
Medicinal chemistry Drug discovery Patent analysis

Orthogonal Boc/Benzoyl Protection Strategy

The combination of acid-labile Boc and stable benzoyl groups enables sequential deprotection: TFA treatment removes Boc without affecting the benzoyl amide, whereas alternative protecting groups like Fmoc (base-labile) would be incompatible with basic reaction conditions [1]. Compared to bis-Boc-protected piperazine (CAS 143238-38-4), which requires two identical deprotection steps, this compound provides orthogonal selectivity .

Protection Orthogonality
Reported
Acid-labile Boc + stable benzoyl vs. bis-Boc-piperazine (two identical acid-labile groups)
Enables sequential deprotection for multi-step synthesis efficiency.
Standard peptide synthesis conditions (TFA) apply.
Orthogonal protection Peptide chemistry Combinatorial chemistry

tert-Butyl 4-Benzoylpiperazine-1-Carboxylate: High-Value Application Scenarios


Kilogram-Scale Synthesis of CNS Drug Candidates

The 99% yield synthetic route makes tert-butyl 4-benzoylpiperazine-1-carboxylate cost-effective for multi-kilogram campaigns. Its orthogonal protection enables efficient construction of complex piperazine-containing CNS pharmacophores without chromatographic purification at scale .

Antiviral Lead Optimization with Protected Piperazine Cores

The compound's demonstrated use in patented anti-HIV indoleoxoacetic piperazine derivatives [1] validates it as a preferred building block for structure-activity relationship (SAR) studies. The high commercial purity (95-98%) ensures reproducible SAR data across batches .

Solid-Phase Peptide and Peptidomimetic Synthesis

The orthogonal Boc/benzoyl protection allows for selective on-resin deprotection and acylation sequences essential for constructing peptidomimetic libraries. The compound's stability under standard Fmoc-SPPS conditions (piperidine/DMF) minimizes unwanted side reactions [2].

Application
Selection Property
Validation Focus
Multi-step CNS pharmacophore synthesis
Orthogonal protection strategy
High-yield coupling route reproducibility
Antiviral indoleoxoacetic piperazine SAR studies
Patent-cited building block
Batch-to-batch purity consistency (95-98% range)
Solid-phase peptidomimetic library construction
Boc/benzoyl orthogonal deprotection
Stability under Fmoc-SPPS conditions (piperidine/DMF)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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